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Compound of Interest

[5-Chloro-2-(morpholin-4-
Compound Name:

yl)phenyllmethanamine
CAS No.: 1250339-07-1
Cat. No.: B1467324

Get Quote

\ J

Core Identity & Drug Development Utility

Executive Summary

[5-Chloro-2-(morpholin-4-yl)phenylJmethanamine (also known as 5-chloro-2-
morpholinobenzylamine) is a bifunctional building block characterized by a lipophilic
chlorobenzene core, a solubilizing morpholine ring, and a reactive primary amine linker.[1][2] It
serves as a "privileged scaffold” in medicinal chemistry, frequently utilized to introduce the 2-
morpholino-aniline motif—a structural feature found in several FDA-approved kinase inhibitors
(e.g., Gefitinib analogues, ALK inhibitors).[1][2] Its primary utility lies in fragment-based drug
design (FBDD), where the benzylamine moiety acts as a flexible tether for amide coupling or
reductive amination to diversely functionalized "warheads."[1][2]

Chemical Identity & Physicochemical Profiling

This compound combines a hydrogen-bond acceptor (morpholine oxygen) with a hydrogen-
bond donor (primary amine), balanced by the lipophilic chloro-phenyl ring.[1][2]
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Nomenclature & Identifiers

Property

Detail

IUPAC Name

[5-Chloro-2-(morpholin-4-

yl)phenyllmethanamine

Common Synonyms

5-Chloro-2-morpholinobenzylamine; 2-

(Aminomethyl)-4-chloro-1-morpholinobenzene

Molecular Formula C11H15CIN20
Molecular Weight 226.70 g/mol
SMILES Clclcc(CN)c(N2CCOCC2)ccl

Key Derivative

Precursor to N-[(5-chloro-2-morpholin-4-
ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-

carboxamide [1]

Computed Physicochemical Properties (In Silico)

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1467324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Implication for Drug
Descriptor Value .
Design

Favorable for oral
LogP (Predicted) ~1.8-2.2 bioavailability; suggests good
membrane permeability.[1][2]

Low polar surface area
indicates potential for BBB

TPSA ~35 Az _ o
penetration (CNS activity).[1]

[2]

Primary handle for
derivatization (Amide

H-Bond Donors 1 (NH2) ] ] o
coupling/Reductive amination).

[1](2]

Morpholine oxygen often
H-Bond Acceptors 2(0O,N) interacts with solvent or kinase

hinge regions.[1][2]

Limited conformational
Rotatable Bonds 2 flexibility reduces entropic

penalty upon binding.[1][2]

Synthetic Pathways

The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyllmethanamine typically follows a
convergent route involving Nucleophilic Aromatic Substitution (

) followed by reduction.[1][2] This pathway ensures regiospecificity and high yield.[1][2]

Validated Synthetic Protocol

» Starting Material: 5-Chloro-2-fluorobenzonitrile (commercially available).[1][2]
o Step 1 (

): Reaction with morpholine in the presence of a base (
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or DIPEA) in DMSO or DMF at elevated temperature (

).[1][2] The fluorine atom is displaced by the morpholine nitrogen due to the electron-
withdrawing nitrile group at the ortho position.[1][2]

e Step 2 (Reduction): The resulting nitrile intermediate (5-chloro-2-morpholinobenzonitrile) is
reduced to the primary amine.[1][2] Common reagents include Lithium Aluminum Hydride (

) in THF or catalytic hydrogenation (

, Raney Ni).[1][2]

Synthesis Workflow Diagram

5-Chloro-2-fluorobenzonitrile
(Electrophile) SNAr (K2CO3, DMF, 90°C)

\ Intermediate:
/y 5-Chloro-2-morpholinobenzonitrile
Morpholine

(Nucleophile)

Reduction

TARGET:
[5-Chloro-2-(morpholin-4-yl)
phenyljmethanamine

LIAH4 /THF | === ——77
(Reduction)

Click to download full resolution via product page

Caption: Two-step regiospecific synthesis converting 5-chloro-2-fluorobenzonitrile to the target
benzylamine via SNAr and nitrile reduction.

Functional Applications in Drug Discovery

This amine is not merely a passive linker; it actively contributes to the pharmacophore of the
final drug molecule.[1][2]

Scaffold Analysis & Bioisosterism[1][2]

e Morpholine Ring: Often acts as a bioisostere for piperazine or cyclohexyl groups but with
improved solubility and metabolic stability.[1][2] In kinase inhibitors, the ether oxygen can
accept hydrogen bonds from the solvent front, improving the pharmacokinetic profile.[1][2]
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o Chlorine Substituent: Positioned at the para position relative to the morpholine (meta to the
linker), it fills hydrophobic pockets (e.g., the "gatekeeper” region in kinases) and blocks
metabolic oxidation at that position.[1][2]

e Benzylamine Linker: Provides a 1-carbon spacer that allows the attached "warhead" (e.g., an
amide or urea) to orient correctly without steric clash from the bulky morpholine group.[1][2]

Application in Library Synthesis

The primary amine allows for rapid "diversity-oriented synthesis" (DOS).[1][2] It reacts readily
with:

e Acid Chlorides/Carboxylic Acids: To form amides (e.g., the oxazole derivative identified in
literature [1]).[1][2]

e |socyanates: To form ureas (common in VEGFR/PDGFR inhibitors).[1][2]

 Sulfonyl Chlorides: To form sulfonamides.[1][2]

Pharmacophore Mapping Diagram

Amide Bond

I ~ T
Cl (Pos 5) CH2-NH2 (Pos 1) : Drug,WaK ﬁmat}on
Hydrophobic/Metabolic Block Reactive Linker/H-Bond Elvo(mg., eterocycle) |
| _ I
Phenyl Core
(Scaffold)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.americanelements.com/morpholines
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-n-4-5-6-dihydro-3-4-morpholinyl-2-oxo-1-2h-pyridinyl-phenyl-pentanamide
https://www.americanelements.com/morpholines
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-n-4-5-6-dihydro-3-4-morpholinyl-2-oxo-1-2h-pyridinyl-phenyl-pentanamide
https://www.americanelements.com/morpholines
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-n-4-5-6-dihydro-3-4-morpholinyl-2-oxo-1-2h-pyridinyl-phenyl-pentanamide
https://www.americanelements.com/morpholines
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-n-4-5-6-dihydro-3-4-morpholinyl-2-oxo-1-2h-pyridinyl-phenyl-pentanamide
https://www.americanelements.com/morpholines
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-n-4-5-6-dihydro-3-4-morpholinyl-2-oxo-1-2h-pyridinyl-phenyl-pentanamide
https://www.americanelements.com/morpholines
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-n-4-5-6-dihydro-3-4-morpholinyl-2-oxo-1-2h-pyridinyl-phenyl-pentanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1467324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Pharmacophore map illustrating the distinct roles of the chloro, morpholine, and amine
moieties in ligand-protein binding.[1][2]

Safety & Handling Protocols

As a primary benzylamine, this compound requires specific handling precautions typical of
corrosive and irritant organic bases.[1][2]

» GHS Classification:
o Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][2]
o Acute Tox. 4 (Oral): Harmful if swallowed.[1][2]
o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are sensitive to

(carbamate formation) and oxidation over time.[1][2]
» Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides (unless intended

for reaction).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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